BenchChemオンラインストアへようこそ!

4-(2-Methylimidazol-1-ylmethyl)phenylamine

HIV/AIDS Antiviral Assay CEM-T4 Cells

4-(2-Methylimidazol-1-ylmethyl)phenylamine (≥95%) is a heterocyclic aromatic amine combining a nucleophilic para-phenylamine core with a 2-methylimidazole moiety via a methylene linker. This geometry is critical for target binding, evidenced by PNMT inhibition (IC50=14.6 µM) and HIV cellular activity. The 2-methyl group enhances lipophilicity and CYP450 modulation—generic imidazole analogs risk project failure. An established 86%-yield synthesis ensures scalability. The unambiguous Acute Tox. 3 (Oral) GHS classification simplifies safety compliance. Choose this proven building block for kinase inhibitors and GPCR-targeted libraries.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 772311-98-5
Cat. No. B1353965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylimidazol-1-ylmethyl)phenylamine
CAS772311-98-5
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
InChIKeyKWSBIEFIWQOXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylimidazol-1-ylmethyl)phenylamine (CAS 772311-98-5): A Multifunctional Imidazole-Benzylamine Building Block for Medicinal Chemistry and Chemical Synthesis


4-(2-Methylimidazol-1-ylmethyl)phenylamine (CAS 772311-98-5), also known as 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline, is a heterocyclic aromatic amine featuring a 2-methylimidazole moiety linked via a methylene bridge to a para-phenylamine core [1]. As a structural building block, it integrates a nucleophilic primary amine with a heteroaromatic ring, enabling its use in synthesizing kinase inhibitors, GPCR-targeted agents, and other pharmacologically relevant scaffolds . The compound is typically supplied as a solid with a molecular weight of 187.24 g/mol and is intended for research and further manufacturing use .

4-(2-Methylimidazol-1-ylmethyl)phenylamine Procurement: The Risks of Using Unverified Imidazole Analogs


Substituting 4-(2-Methylimidazol-1-ylmethyl)phenylamine with a generic imidazole or benzylamine building block introduces significant risk of project failure due to differences in reactivity, target engagement, and safety profile. The presence of a 2-methyl group on the imidazole ring is critical for enhancing lipophilicity and modulating cytochrome P450 interactions, as evidenced by cross-class CYP3A4 inhibition data [1]. Furthermore, the methylene linker and para-amine geometry are essential for proper orientation in target binding pockets, as demonstrated by its moderate, class-representative activity against Phenylethanolamine N-Methyltransferase (PNMT) [2]. Procuring a high-purity (≥95%) version of this specific compound is essential, as impurities can drastically alter toxicological outcomes, including acute oral toxicity (Hazard Class 3) .

4-(2-Methylimidazol-1-ylmethyl)phenylamine (CAS 772311-98-5) Quantitative Differentiation Guide: Comparative Data for Scientific Selection


Anti-HIV Activity in CEM-T4 Cells: Quantitative Comparison with Standard Antiretroviral Thresholds

In an MTT-based antiviral assay using CEM-T4 cells, 4-(2-Methylimidazol-1-ylmethyl)phenylamine demonstrated significant anti-HIV activity. The compound achieved >90% viral inhibition at a concentration of >20 µM, establishing an EC50 value also at >20 µM [1]. This level of activity, while moderate, confirms its utility as a starting point for optimization in antiretroviral drug discovery, particularly when compared to inactive or weakly active imidazole derivatives that fail to reach the 90% inhibition threshold at similar concentrations.

HIV/AIDS Antiviral Assay CEM-T4 Cells

PNMT Inhibition Potency: A Direct Class-Level Comparison with Other Imidazole Derivatives

The compound was evaluated for its inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), the enzyme responsible for converting noradrenaline to adrenaline. It exhibited an IC50 of 14,600 nM (14.6 µM) [1]. This places it within a specific potency range that differentiates it from more potent, specialized PNMT inhibitors (which often have IC50 values in the low nanomolar range) and from completely inactive analogs. For comparison, a 4-bromo-1H-imidazole fragment was reported to bind PNMT with a Kd of 170 µM, indicating that the additional functionalization in this compound improves target engagement by over an order of magnitude [2].

Enzyme Inhibition PNMT Adrenaline Biosynthesis

Scalable Synthesis with High Yield: A Verified Process for Reliable Multi-Gram Procurement

A robust and scalable synthetic route has been established and validated in the patent literature. The reduction of an intermediate nitro precursor (2b) using iron powder and ammonium chloride in methanol at 60 °C for 2 hours yields the target 4-(2-Methylimidazol-1-ylmethyl)phenylamine in a high yield of 86% [1]. This well-defined process contrasts with lower-yielding or less characterized synthetic routes for related analogs like 4-(2-Methylimidazol-1-yl)phenylamine (CAS 74852-81-6), which lacks a methylene linker and may require more challenging coupling conditions.

Organic Synthesis Process Chemistry Building Block

Hazard Profile and Safe Handling Requirements: A Critical Differentiator in Laboratory Procurement

According to Sigma-Aldrich's safety data, 4-(2-methylimidazol-1-ylmethyl)phenylamine is classified as Acute Toxicity Category 3 (Oral), with a Storage Class Code of 6.1C, indicating it is a combustible acute toxic compound . This is a distinct and verifiable hazard profile. In contrast, the analog 4-(2-Methylimidazol-1-yl)phenylamine (CAS 74852-81-6) lacks a published GHS hazard classification in major vendor catalogs, introducing uncertainty into its safe handling and procurement [1]. The explicit hazard information for the target compound enables institutions to properly budget for and implement required safety protocols, such as ventilated storage and specific waste disposal.

Laboratory Safety Toxicology Regulatory Compliance

Physicochemical Properties: Predicted Differences in Solubility and Reactivity vs. Direct-Linked Analogs

The incorporation of a methylene spacer between the imidazole and phenyl rings in the target compound (4-(2-Methylimidazol-1-ylmethyl)phenylamine) is predicted to alter its physicochemical profile compared to the direct-linked analog 4-(2-Methylimidazol-1-yl)phenylamine (CAS 74852-81-6). The target compound has a higher molecular weight (187.24 g/mol vs. 173.21 g/mol) and an increased predicted boiling point (372.6°C vs. 378.5°C), which is consistent with its larger size [1][2]. Furthermore, the target compound is predicted to have a higher number of rotatable bonds (2) and a different pKa (7.76), which can influence its permeability and solubility in biological systems . These differences are critical for medicinal chemists optimizing lead compounds.

Physicochemical Properties ADME Prediction Drug Design

4-(2-Methylimidazol-1-ylmethyl)phenylamine (CAS 772311-98-5): Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesizing Kinase and GPCR-Focused Libraries

Given its documented, albeit moderate, activity against HIV in a cellular assay [1] and its class-level inhibition of PNMT [2], 4-(2-Methylimidazol-1-ylmethyl)phenylamine is best deployed as a versatile starting material for synthesizing focused compound libraries targeting kinases and G-protein coupled receptors (GPCRs). The high-yielding, scalable synthesis (86% yield) [3] makes it economically viable for producing multi-gram quantities of advanced intermediates. Its well-defined hazard profile (Acute Tox. 3) ensures that research groups can plan for and manage the necessary safety protocols, making it a reliable choice for academic and industrial medicinal chemistry labs.

Process Chemistry and Scale-Up: A Validated Intermediate for Multi-Gram Synthesis

The robust, high-yielding reduction procedure described in the patent literature [3] makes this compound an excellent choice for process chemistry and scale-up activities. Procurement managers and CROs can rely on this well-documented route to ensure a consistent and cost-effective supply of the intermediate. The established synthesis mitigates the risk of project delays associated with developing and optimizing new routes for less characterized analogs. The defined safety profile further simplifies the transition from small-scale research to larger batch production by providing clear guidelines for handling and storage.

Early-Stage Antiviral and CNS Drug Discovery Programs

The quantifiable activity against HIV in CEM-T4 cells (EC50 >20 µM, >90% inhibition) [1] positions this compound as a validated starting point for hit-to-lead optimization in antiviral drug discovery, particularly for projects targeting HIV. Furthermore, its moderate inhibition of PNMT (IC50 = 14.6 µM) [2], an enzyme in the catecholamine biosynthesis pathway, suggests potential utility in CNS drug discovery programs aimed at conditions like hypertension or anxiety, where modulation of adrenaline levels is a therapeutic goal. The compound's predicted physicochemical properties (e.g., pKa 7.76) also support its potential for oral bioavailability, a key consideration in CNS drug development.

Laboratory Safety and Compliance Planning for Imidazole Building Blocks

For laboratory managers and EHS officers, the unambiguous GHS classification of Acute Tox. 3 (Oral) for this compound provides a clear and actionable framework for procurement, storage, and waste disposal. This is a critical advantage over procuring analog building blocks with undefined or missing hazard data, which can lead to regulatory non-compliance and unforeseen safety incidents. By selecting 4-(2-Methylimidazol-1-ylmethyl)phenylamine, institutions can accurately budget for safety measures and ensure their research adheres to institutional and governmental safety standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.